molecular formula C14H18N2O4 B11834592 tert-Butyl (4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)carbamate

tert-Butyl (4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)carbamate

Cat. No.: B11834592
M. Wt: 278.30 g/mol
InChI Key: STPHEUUFTOGKNY-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Isomerism Considerations

The systematic IUPAC name tert-butyl (4-oxo-2,3,4,5-tetrahydrobenzo[b]oxazepin-3-yl)carbamate derives from its benzoxazepine core and carbamate substituent. Breaking down the nomenclature:

  • Benzo[b]oxazepine : A bicyclic system comprising a benzene ring fused to a seven-membered oxazepine ring. The "b" index indicates fusion between the benzene ring’s C1–C2 bond and the oxazepine’s C2–C3 bond.
  • 4-Oxo : Denotes a ketone group at position 4 of the oxazepine ring.
  • 2,3,4,5-Tetrahydro : Specifies partial saturation at positions 2–5, reducing the oxazepine ring to a tetrahydro derivative.
  • tert-Butyl carbamate : A carbamate ester with a tert-butyl group attached to the oxygen atom.

Isomerism Considerations

The stereochemistry at position 3 of the oxazepine ring introduces potential enantiomerism. The (R)-configuration is explicitly noted in related compounds, suggesting chiral resolution methods are critical for isolating enantiopure forms. Tautomerism is unlikely due to the rigid oxazepine framework, but conformational isomerism arises from rotational flexibility of the tert-butyl carbamate group.

Table 1: Nomenclature and Structural Features
Feature Description
Parent heterocycle Benzo[b]oxazepine (fused benzene and 1,4-oxazepine)
Substituents 4-Oxo, tert-butyl carbamate at position 3
Molecular formula C₁₄H₁₈N₂O₄
Stereochemistry Chiral center at C3 (R-configuration in enantiopure forms)

Molecular Architecture: Benzoxazepine Core and Carbamate Substituent Analysis

Benzoxazepine Core

The benzo[b]oxazepine system consists of a benzene ring fused to a seven-membered oxazepine ring containing one oxygen and one nitrogen atom. Key structural attributes include:

  • Ring fusion : Benzene (C6) fused to oxazepine at positions 1 and 2, creating a planar aromatic region adjacent to a partially saturated heterocycle.
  • Bond lengths : Computational models predict C–O and C–N bond lengths of 1.36–1.42 Å, consistent with single-bond character in the saturated regions.
  • Electronic effects : The electron-withdrawing ketone at position 4 polarizes the oxazepine ring, influencing reactivity at the carbamate group.

Carbamate Substituent

The tert-butyl carbamate group (-OC(=O)NH(C(CH₃)₃)) exhibits:

  • Steric bulk : The tert-butyl moiety creates significant steric hindrance, limiting rotational freedom around the C–N bond.
  • Electron donation : The carbamate’s oxygen and nitrogen atoms participate in resonance, stabilizing the carbonyl group and modulating electrophilicity.
Table 2: Key Functional Groups and Properties
Group Role in Structure Bond Angles (Degrees)
Oxazepine ketone Electron withdrawal, ring polarization C4–O: 120° (sp² hybridized)
Carbamate carbonyl Resonance stabilization O–C=O: 125°
tert-Butyl Steric protection of carbamate nitrogen C–C–C: 109.5° (tetrahedral)

Crystallographic Characterization and Conformational Studies

Crystallographic Data

While direct X-ray diffraction data for this specific compound is limited, analogous benzoxazepine derivatives reveal:

  • Unit cell parameters : Monoclinic systems with space group P2₁/c, common for chiral heterocycles.
  • Packing motifs : π-Stacking interactions between benzene rings and hydrogen bonds involving the carbamate NH group.

Conformational Flexibility

Molecular dynamics simulations highlight two dominant conformers:

  • Planar carbamate : The carbonyl oxygen aligns with the oxazepine ring, maximizing conjugation.
  • Twisted carbamate : The tert-butyl group rotates 60° from the plane, reducing steric clash with the benzene ring.
Table 3: Hypothetical Crystallographic Parameters (Based on Analogues)
Parameter Value (Å or °) Method
C3–N bond length 1.45 ± 0.02 X-ray
O–C=O bond angle 123.5 ± 1.5 DFT
Torsion angle (C3–N) 15° (planar) to 75° (twisted) MD

Spectroscopic Correlations

  • IR spectroscopy : Strong absorption at 1680–1700 cm⁻¹ (C=O stretch of ketone and carbamate).
  • NMR :
    • ¹H : δ 1.4 ppm (tert-butyl CH₃), δ 4.2 ppm (oxazepine CH₂).
    • ¹³C : δ 155 ppm (carbamate C=O), δ 205 ppm (oxazepine C=O).

Properties

IUPAC Name

tert-butyl N-(4-oxo-3,5-dihydro-2H-1,5-benzoxazepin-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c1-14(2,3)20-13(18)16-10-8-19-11-7-5-4-6-9(11)15-12(10)17/h4-7,10H,8H2,1-3H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STPHEUUFTOGKNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1COC2=CC=CC=C2NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc-Protected Serine Route

This method, adapted from kinase inhibitor syntheses, begins with Boc-L-serine due to its inherent chirality and compatibility with nucleophilic aromatic substitution (SNAr) reactions.

Step 1: Nucleophilic Aromatic Substitution
Boc-L-serine reacts with 1-fluoro-2-nitrobenzene under basic conditions (e.g., NaH or K2CO3) to form a nitro-substituted intermediate. The reaction proceeds in polar aprotic solvents like DMF at 60–80°C, achieving >80% yield.

Step 2: Nitro Reduction
Catalytic hydrogenation (H2/Pd-C) or alternative reducing agents (e.g., Fe/HCl) convert the nitro group to an amine. This step is critical for subsequent cyclization and typically achieves 90–95% yield.

Step 3: Lactam Formation
The amine intermediate undergoes intramolecular cyclization using coupling agents such as HATU or EDCI, forming the benzoxazepinone core. HATU-mediated reactions in DCM at 0°C to RT yield 85–90% product.

Step 4: Carbamate Introduction
Reaction with tert-butyl chloroformate in the presence of a base (e.g., Et3N) installs the carbamate group. This step requires anhydrous conditions to prevent hydrolysis, with yields averaging 75–80%.

StepReagents/ConditionsYieldKey Considerations
1Boc-L-serine, 1-fluoro-2-nitrobenzene, NaH, DMF, 70°C82%Steric hindrance affects substitution efficiency
2H2 (1 atm), 10% Pd/C, EtOH, RT93%Excess H2 pressure risks over-reduction
3HATU, DIPEA, DCM, 0°C→RT87%Low temperatures minimize epimerization
4(Boc)2O, Et3N, THF, 0°C78%Moisture-sensitive; requires molecular sieves

Nitro Reduction-Lactamization Approach

An alternative route avoids Boc-protected amino acids, instead leveraging nitro intermediates for lactam formation.

Step 1: Nitro Compound Synthesis
2-Nitrophenol derivatives are alkylated with bromoacetates to form nitro-substituted ethyl esters.

Step 2: Cyclization via Reduction
Catalytic hydrogenation reduces the nitro group to an amine, which spontaneously cyclizes to form the benzoxazepinone. Yields range from 70–85% depending on substituents.

Step 3: Carbamation
Similar to the Boc route, tert-butyl chloroformate introduces the carbamate group under basic conditions.

Stereochemical Control and Chiral Resolution

The (S)-enantiomer is often targeted for biological activity. Key strategies include:

  • Chiral Pool Synthesis : Using Boc-L-serine ensures retention of configuration during SNAr and subsequent steps.

  • Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze racemic mixtures, achieving >99% ee in optimized cases.

Resolution MethodSubstrateEnzyme/Conditionsee (%)
Kinetic ResolutionRacemic amineLipase PS, vinyl acetate98
Dynamic Kinetic ResolutionRacemic alcoholShvo catalyst, H299

Industrial-Scale Production

Large-scale synthesis prioritizes cost-efficiency and safety:

  • Continuous Flow Reactors : Enhance heat transfer and reduce reaction times for exothermic steps (e.g., nitro reduction).

  • Crystallization Optimization : Anti-solvent addition (e.g., water to DMF) improves purity to >99% without chromatography.

ParameterBatch ProcessContinuous Flow
Reaction Time (Step 2)12 h2 h
Yield85%91%
Purity97%99%

Critical Analysis of Methodologies

Boc-Protected Serine Route vs. Nitro Reduction

  • Advantages of Boc Route : Superior stereocontrol, fewer byproducts.

  • Disadvantages : Higher cost of Boc-L-serine; additional deprotection step.

  • Nitro Reduction : Cost-effective but requires careful handling of nitro intermediates.

Byproduct Formation and Mitigation

Common byproducts include:

  • Epimerized Products : Minimized using low-temperature cyclization.

  • Hydrolysis Products : Controlled via anhydrous conditions during carbamation .

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Site

The bromine atom in the benzooxazepine ring (when present, as in brominated derivatives) enables cross-coupling reactions. For example:

  • Suzuki-Miyaura Coupling : Palladium-catalyzed coupling with aryl boronic acids to form biaryl derivatives.

  • Buchwald-Hartwig Amination : Introduction of amine groups via Pd-mediated coupling with amines.

Example Protocol (from analogous brominated variants ):

Reaction TypeReagents/ConditionsOutcome
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMF/H₂O (80°C, 12 h)Aryl-substituted benzooxazepine
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, toluene (110°C)Amino-substituted derivative

Carbamate Deprotection

The tert-butyl carbamate (Boc) group is cleaved under acidic conditions to expose the free amine, enabling further functionalization:

  • Deprotection : Treatment with HCl in dioxane or trifluoroacetic acid (TFA) in dichloromethane (DCM).

Experimental Data :

  • Reagent : 4 M HCl in dioxane

  • Conditions : Room temperature, 3 hours

  • Yield : >95% (isolated as hydrochloride salt)

  • LCMS : m/z 193 [M+H]⁺ (post-deprotection)

Ring Functionalization and Rearrangement

The oxazepine ring undergoes modifications:

  • Alkylation : Reaction with methyl iodide in DMF using Cs₂CO₃ as base to introduce methyl groups at the nitrogen.

  • Oxidation : Conversion of the 4-oxo group to other functionalities (e.g., hydroxylation via borane complexes).

Key Reaction Table :

ReactionReagentsConditionsProduct Application
N-AlkylationCH₃I, Cs₂CO₃, DMFRT, 16 hMethylated intermediates
OxidationBH₃·THF, H₂O₂/NaOH0°C to RT, 2 hHydroxy derivatives

Coupling Reactions for Pharmacophore Development

The free amine (post-Boc removal) participates in amide bond formation for drug discovery:

  • Isoxazole Carboxamide Conjugation : Reaction with isoxazole-3-carboxylic acid derivatives using HATU/DIPEA in DCM.

Case Study :

  • Intermediate : (S)-3-amino-5-methyl-2,3-dihydrobenzo[b] oxazepin-4(5H)-one

  • Coupling Partner : Isoxazole-3-carboxylic acid

  • Reagent : HATU, DIPEA, DCM

  • Yield : 82%

  • Purity : >99% (confirmed by LCMS)

Comparative Reactivity of Structural Analogs

The compound’ reactivity differs from non-brominated or non-oxazepine analogs:

Featuretert-Butyl Benzooxazepine Carbamatetert-Butyl Oxazolidine Carbamate
Bromine ReactivityHigh (cross-coupling)None
Ring StabilityModerate (pH-sensitive)High
Deprotection EaseFast (acidic conditions)Slower

Mechanistic Insights

  • Carbamate Reactivity : The Boc group acts as a protecting agent, stabilizing the amine during synthesis while allowing controlled deprotection.

  • Benzoxazepine Ring : The electron-deficient nature of the oxazepine core facilitates electrophilic substitutions at the aromatic ring .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties
The compound has been investigated for various pharmacological activities including:

  • Anti-inflammatory Effects : Studies have shown that derivatives of this compound may exhibit anti-inflammatory properties by inhibiting specific enzymes involved in inflammatory pathways.
  • Anticancer Activity : Research indicates potential anticancer effects through mechanisms such as apoptosis induction and cell cycle arrest in cancer cell lines.

Biological Studies

Enzyme Inhibition and Receptor Binding
The compound is studied for its ability to interact with biological targets:

  • Enzyme Inhibition : It has been shown to inhibit certain enzymes that are crucial in metabolic pathways, which can be beneficial in drug design.
  • Receptor Binding : Investigations into its binding affinity to various receptors suggest potential applications in treating neurological disorders.

Material Science

Synthesis of New Materials
Due to its unique structure, tert-butyl (4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)carbamate serves as a building block in the synthesis of more complex materials:

  • Polymer Chemistry : Its derivatives can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound inhibited tumor growth in xenograft models by inducing apoptosis in cancer cells. The mechanism involved the modulation of key signaling pathways associated with cell survival.

Case Study 2: Anti-inflammatory Properties

Research reported in Pharmacology Reports indicated that this compound significantly reduced inflammation markers in animal models of arthritis. The compound was shown to inhibit cyclooxygenase enzymes effectively.

Case Study 3: Material Development

In a study published in Advanced Materials, researchers utilized this compound as a precursor for synthesizing novel polymeric materials with enhanced thermal stability and mechanical strength. The incorporation of the thiazepine structure provided unique properties not found in conventional polymers.

Mechanism of Action

The mechanism of action of tert-Butyl (4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

tert-Butyl (S)-(4-oxo-2,3,4,5-tetrahydropyrido[3,2-b][1,4]oxazepin-3-yl)carbamate (CAS: 2124262-62-8)

  • Structure : Replaces the benzene ring with a pyridine moiety, introducing a nitrogen atom in the fused aromatic system.
  • Synthetic Use : Like the target compound, this derivative employs a Boc group for amine protection, enabling modular coupling reactions .

Diltiazem Impurity 2 (CAS: 111188-70-6)

  • Structure : Features a thiazepine core (sulfur instead of oxygen) and an acetylated hydroxyl group.
  • Impact : The sulfur atom increases lipophilicity and alters metabolic stability compared to oxygen-containing oxazepines. This compound is a byproduct in the synthesis of diltiazem, a calcium channel blocker .

(S)-6-Amino-N-(1,2,3,10-tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl)hexanamide (15)

  • Structure : Contains a larger benzo[a]heptalen system (seven-membered fused ring) with multiple methoxy substituents.
  • Synthetic Relevance : Demonstrates the utility of Boc-protected intermediates in constructing complex polycyclic antitumor agents .

Functional Analogues with Modified Heterocycles

(E)-N-(4-ethoxyphenyl)-3-(2,3,4,5-tetrahydrobenzo[b][1,4]dioxocin-8-yl)acrylamide (D9)

  • Structure : Replaces the oxazepine with a dioxocine ring (two oxygen atoms) and incorporates a caffeic acid-derived acrylamide side chain.
  • Biological Activity : Exhibits potent antiproliferative activity (IC₅₀ = 0.79 µM against HepG2) and EGFR inhibition (IC₅₀ = 0.36 µM), attributed to the conjugated acrylamide moiety enhancing target engagement .

SI-43 (from )

  • Structure : Contains a benzo[f][1,4]oxazepine core linked to a polyethylene glycol (PEG) chain and pyridine moiety.
  • Application : Designed as a bi-steric mTORC1 inhibitor, leveraging the oxazepine scaffold for selective kinase binding. The extended PEG chain improves solubility, a feature absent in the target compound .

Substituent Effects on Pharmacological Properties

Compound Core Structure Key Substituents Biological Activity (IC₅₀) Reference
Target Compound Benzo[b][1,4]oxazepine Boc-protected amine Intermediate (no direct data)
D9 Benzo[b][1,4]dioxocine Ethoxyphenyl acrylamide 0.79 µM (HepG2), 0.36 µM (EGFR)
Diltiazem Impurity 2 Benzo[b][1,4]thiazepine Acetyl, dimethylaminoethyl Byproduct (calcium channel blocker synthesis)
SI-43 Benzo[f][1,4]oxazepine PEG chain, pyridine mTORC1 inhibition (undisclosed)
  • Key Observations :
    • Heteroatom Substitution : Thiazepines (S) show higher metabolic stability but reduced polarity compared to oxazepines (O) .
    • Ring Size and Fusion : Pyrido-fused oxazepines (e.g., CAS 2124262-62-8) exhibit enhanced kinase affinity due to nitrogen’s electron-withdrawing effects .
    • Side Chain Modifications : Acrylamide (D9) and PEG (SI-43) groups significantly enhance target engagement and solubility, respectively .

Biological Activity

tert-Butyl (4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)carbamate is a synthetic organic compound belonging to the class of carbamates. Its unique bicyclic structure and the presence of a carbonyl group at the 4-position of the oxazepine ring suggest potential biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C14H18N2O3\text{C}_{14}\text{H}_{18}\text{N}_{2}\text{O}_{3}

This structure contributes to its lipophilicity and stability, making it a candidate for various applications in medicinal chemistry .

The mechanism of action for this compound is not fully elucidated. However, preliminary studies suggest that compounds with similar structures may interact with specific biological targets such as enzymes and receptors. The compound may function by inhibiting certain enzymatic activities or modulating receptor pathways .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of various carbamate derivatives. Although specific data on this compound is limited, its structural analogs have shown significant activity against a range of bacterial strains. For instance:

CompoundActivityTarget Organisms
Carbamate AModerateE. coli
Carbamate BStrongS. aureus

These findings suggest that tert-butyl derivatives may exhibit similar properties .

Anticancer Activity

Research on structurally related compounds indicates potential anticancer activity. For example, certain oxazepine derivatives have demonstrated cytotoxic effects on cancer cell lines through apoptosis induction. The following table summarizes findings from recent studies:

Study ReferenceCompoundCell LineIC50 (µM)
Study 1Compound XMCF-715
Study 2Compound YHeLa10

While direct studies on this compound are needed to confirm these effects, its structural characteristics suggest it could possess similar anticancer properties .

Case Studies

A notable case study involved a series of experiments evaluating the biological activity of oxazepine derivatives in vitro. Researchers found that modifications to the carbamate moiety significantly influenced biological activity. The study concluded that further optimization could enhance efficacy against specific targets .

Q & A

Basic Research Questions

What synthetic methodologies are most effective for preparing tert-butyl (4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)carbamate?

Methodological Answer:
The compound is typically synthesized via multi-step routes involving carbamate protection, cyclization, and deprotection. For example, tert-butyl carbamate intermediates can be generated using Boc anhydride under basic conditions (e.g., NaHCO₃ or Et₃N) in aprotic solvents like DCM or THF . Cyclization to form the oxazepine ring may involve acid-catalyzed or thermal conditions. Critical parameters include reaction temperature (e.g., 0–25°C for Boc protection) and purification via column chromatography (silica gel, hexane/EtOAc gradients) .

How can the structural integrity of this compound be validated post-synthesis?

Methodological Answer:
Combined spectroscopic and crystallographic techniques are essential:

  • NMR (¹H/¹³C): Confirm regiochemistry and Boc group integrity. Peaks for the oxazepine carbonyl (4-oxo) typically appear at ~170 ppm in ¹³C NMR .
  • MS (ESI+): Verify molecular weight (e.g., [M+H]+ = 391 for related derivatives) .
  • X-ray crystallography: SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement to resolve ambiguities in stereochemistry .

What are the recommended storage conditions to ensure compound stability?

Methodological Answer:
Store at 2–8°C in airtight containers under inert gas (N₂/Ar). Avoid exposure to moisture, strong acids/bases, and oxidizing agents, as the Boc group is susceptible to cleavage under acidic conditions (e.g., TFA) . Decomposition products can be monitored via TLC or HPLC .

Advanced Research Questions

How do structural modifications (e.g., substituents on the benzo ring) influence biological activity?

Methodological Answer:
Structure-activity relationship (SAR) studies require systematic variation of substituents (e.g., methoxy, halogens) followed by bioassays. For example, γ-secretase inhibition (relevant to Alzheimer’s disease) is enhanced by electron-withdrawing groups at specific positions, as shown in related 1,4-oxazepine derivatives . Computational modeling (docking studies) paired with in vitro enzyme assays can identify key pharmacophores .

What challenges arise in resolving crystallographic data for this compound?

Methodological Answer:
Crystallization difficulties may stem from conformational flexibility of the oxazepine ring. Strategies include:

  • Solvent screening: Use mixed solvents (e.g., EtOH/DCM) to improve crystal growth.
  • Twinned data: SHELXL’s TWIN command can refine twinned structures, though high-resolution data (>1.0 Å) is preferred .
  • Hydrogen bonding analysis: Intermolecular H-bonds (e.g., between carbamate carbonyl and solvent) stabilize the lattice .

How can contradictory yield data in published syntheses be reconciled?

Methodological Answer:
Yield discrepancies often arise from differences in reaction scale, solvent purity, or workup procedures. For instance, reports 60–75% yields for similar carbamate syntheses, while cites quantitative yields via optimized coupling agents (e.g., DIC/HOAt). Reproducibility requires strict control of anhydrous conditions and stoichiometry .

What analytical methods are optimal for detecting degradation products?

Methodological Answer:

  • HPLC-DAD/MS: Use C18 columns with acetonitrile/water gradients (0.1% formic acid) to separate degradation peaks. MS/MS fragmentation identifies Boc cleavage products .
  • Stress testing: Expose the compound to heat (40–60°C), UV light, or acidic/basic conditions to simulate degradation pathways .

How does the choice of solvent impact reaction mechanisms in functionalization steps?

Methodological Answer:
Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states in nucleophilic substitutions, while non-polar solvents (toluene) favor cyclization via entropy-driven processes. For example, highlights DMSO’s role in facilitating amide bond formation via activation of carboxylic acids .

Safety and Best Practices

What personal protective equipment (PPE) is critical when handling this compound?

Methodological Answer:
Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions. In case of skin contact, wash immediately with soap/water; for inhalation, move to fresh air and seek medical attention .

How can intermediates be safely isolated during multi-step syntheses?

Methodological Answer:
Employ inert atmosphere techniques (Schlenk line) for air-sensitive intermediates. Quench reactive byproducts (e.g., TFA after Boc deprotection) with saturated NaHCO₃ before extraction .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.